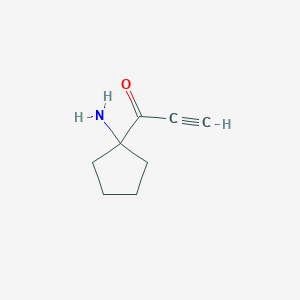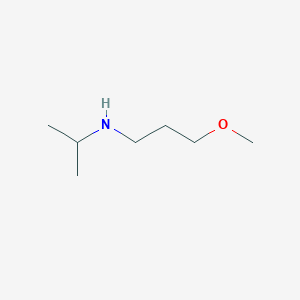
(3-Methoxypropyl)(propan-2-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxypropyl)(propan-2-yl)amine is an organic compound with the molecular formula C7H17NO It is a derivative of propylamine, where the amine group is substituted with a 3-methoxypropyl group and a propan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypropyl)(propan-2-yl)amine typically involves the reaction of 3-methoxypropanol with ammonia and hydrogen in the presence of a catalyst. One method uses Cu-Co/Al2O3-diatomite as a catalyst. The reaction is carried out at a certain pressure and temperature, where the 3-methoxypropanol is preheated and mixed with ammonia gas and hydrogen. The mixture is then vaporized and enters a fixed-bed reactor for the reaction. After the reaction, the product is condensed and cooled, and the gas and liquid are separated to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors and advanced separation techniques to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction conditions is crucial to minimize side products and reduce production costs.
化学反応の分析
Types of Reactions
(3-Methoxypropyl)(propan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce simpler amines.
科学的研究の応用
(3-Methoxypropyl)(propan-2-yl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: It is used as a corrosion inhibitor and in the production of specialty chemicals.
作用機序
The mechanism of action of (3-Methoxypropyl)(propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-Methoxypropylamine: A simpler analog with only a 3-methoxypropyl group attached to the amine.
(2-Methoxypropyl)(propan-2-yl)amine: A structural isomer with the methoxy group on the second carbon.
(3-Methoxypropyl)(propan-2-yloxy)amine: A related compound with an additional oxygen atom in the structure.
Uniqueness
(3-Methoxypropyl)(propan-2-yl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C7H17NO |
|---|---|
分子量 |
131.22 g/mol |
IUPAC名 |
3-methoxy-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-7(2)8-5-4-6-9-3/h7-8H,4-6H2,1-3H3 |
InChIキー |
GCOTXHPHAUCKNR-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


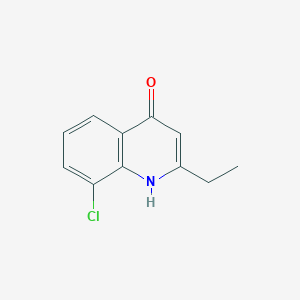
amino}butanoic acid](/img/structure/B13173878.png)
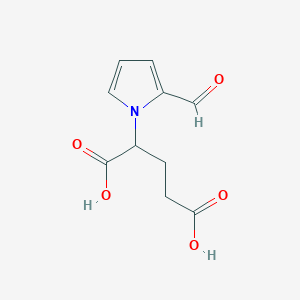
![2-[2-(2,6-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13173882.png)

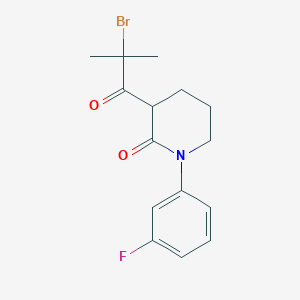

![1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13173897.png)

![4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13173905.png)
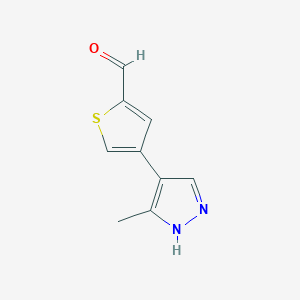
![1-[5-(Thiophen-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13173920.png)
